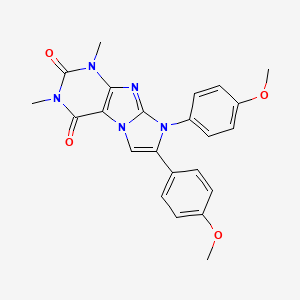![molecular formula C22H17Cl2N3O3 B3479240 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3479240.png)
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide
概要
説明
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide is a compound characterized by its unique chemical structure, consisting of cyano, pyridinyl, phenyl, dichlorophenoxy, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide involves a multi-step process:
Formation of the pyridinyl group: Starting with 3,5-dimethylpyridine, cyano groups are introduced through a nucleophilic substitution reaction using suitable reagents such as cyanogen bromide.
Attachment of the phenyl group: The resulting intermediate is reacted with a phenolic compound under conditions that facilitate ether formation, typically using a base like potassium carbonate in a solvent such as dimethylformamide.
Introduction of the acetamide group: The phenyl ether is then subjected to a reaction with 2,4-dichlorophenoxyacetic acid in the presence of coupling reagents like carbodiimides to form the acetamide linkage.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would employ large-scale reactors and continuous flow techniques to optimize yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously controlled to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions:
Oxidation: Can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions involving hydride donors like lithium aluminum hydride can produce corresponding amines.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the cyano and pyridinyl moieties, are feasible using reagents like nucleophiles (amines, thiols) or electrophiles (alkyl halides).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in polar aprotic solvents such as acetonitrile.
Major Products
Oxidation Products: Carboxylic acids or corresponding ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with various functional groups replacing the cyano or pyridinyl groups.
科学的研究の応用
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide is widely utilized in scientific research, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, potentially as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used in the development of new materials, agrochemicals, or pharmaceuticals due to its diverse chemical reactivity.
作用機序
The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide involves:
Molecular Targets: Specific enzymes or receptors that it binds to, thereby modulating their activity.
Pathways Involved: Can affect signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with the target.
類似化合物との比較
Similar Compounds
N-{3-[(3-cyano-4-methylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)propionamide
Comparison
Unique Functional Groups: The presence of the cyano and pyridinyl groups along with the dichlorophenoxy group distinguishes N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide from its analogs.
Reactivity: Different reactivity patterns and reaction conditions, providing a broader scope of chemical transformations.
Applications: Specific applications in medicinal chemistry due to its unique biological interactions, compared to similar compounds that might be limited to industrial uses.
This compound stands out due to its distinct structure and versatile reactivity, making it a valuable compound in various fields of scientific research.
特性
IUPAC Name |
N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-13-8-14(2)26-22(18(13)11-25)30-17-5-3-4-16(10-17)27-21(28)12-29-20-7-6-15(23)9-19(20)24/h3-10H,12H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSWZMCTVZMEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE](/img/structure/B3479161.png)
![2-({7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3479170.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3479179.png)
![4-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3479187.png)
![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479191.png)
![(2Z,5Z)-3-ethyl-2-(ethylimino)-5-{[3-(4-fluorophenyl)-1-propanoyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479198.png)
![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3479201.png)
![1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-ETHYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3479207.png)
![7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3479228.png)

METHANONE](/img/structure/B3479245.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3479246.png)
METHANONE](/img/structure/B3479251.png)
METHANONE](/img/structure/B3479258.png)
